molecular formula C22H29N3O3 B13372545 2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate

Katalognummer: B13372545
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: BBXHSRXYOIJXEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes both diethylamino and dimethylamino groups attached to a benzoate core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzoic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the diethylamino group.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Another related compound used as a UV filter in sunscreens.

    4,4′-Bis(diethylamino)benzophenone: Contains two diethylamino groups but differs in the overall structure.

Uniqueness

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual amino groups make it versatile for various applications, from organic synthesis to potential therapeutic uses.

Eigenschaften

Molekularformel

C22H29N3O3

Molekulargewicht

383.5 g/mol

IUPAC-Name

2-(diethylamino)ethyl 4-[[4-(dimethylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C22H29N3O3/c1-5-25(6-2)15-16-28-22(27)18-7-11-19(12-8-18)23-21(26)17-9-13-20(14-10-17)24(3)4/h7-14H,5-6,15-16H2,1-4H3,(H,23,26)

InChI-Schlüssel

BBXHSRXYOIJXEQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.